molecular formula C17H17NO5 B1419400 Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate CAS No. 1092460-39-3

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Cat. No.: B1419400
CAS No.: 1092460-39-3
M. Wt: 315.32 g/mol
InChI Key: SVRKGDVKADUHIJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxyacetamido group attached to a hydroxybenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate typically involves the following steps:

    Formation of the Benzyloxyacetamido Intermediate: This step involves the reaction of benzyl alcohol with acetic anhydride to form benzyloxyacetic acid. The benzyloxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 4-amino-2-hydroxybenzoic acid to form the benzyloxyacetamido derivative.

    Esterification: The final step involves the esterification of the benzyloxyacetamido derivative with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets. The benzyloxyacetamido group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxybenzoate core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(benzyloxy)acetamido)-2-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl 4-(2-(benzyloxy)acetamido)-2-chlorobenzoate: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate is unique due to the presence of both a benzyloxyacetamido group and a hydroxybenzoate core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-4-[(2-phenylmethoxyacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(9-15(14)19)18-16(20)11-23-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRKGDVKADUHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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